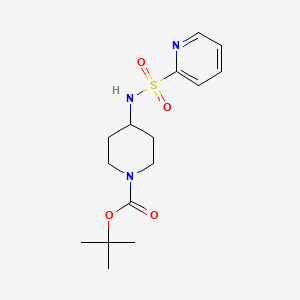

tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(pyridin-2-ylsulfonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-10-7-12(8-11-18)17-23(20,21)13-6-4-5-9-16-13/h4-6,9,12,17H,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQUONYLVDBPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Pyridine-2-sulfonamido Group:

Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a suitable base.

Formation of the Carboxylate Group: The carboxylate group is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

†Highlighted due to regulatory concerns .

Structural and Functional Analysis:

Substituent Effects on Reactivity and Bioactivity: Pyridine vs. Pyrimidine Moieties: The pyridine-2-sulfonamido group in the target compound introduces hydrogen-bonding capability via the sulfonamide (-SO₂NH-) group, enhancing interactions with biological targets like enzymes. Amino vs. Sulfonamido Groups: The amino-substituted analog lacks the sulfonamide’s electron-withdrawing effects, which may reduce stability but increase nucleophilic reactivity.

Synthetic Accessibility :

- The pyrimidine-containing derivative was synthesized via a two-step procedure (General Procedure B) with an 83% yield, suggesting efficient coupling of piperazine and pyrimidine components. The target compound’s synthesis would likely require sulfonylation of a piperidine amine intermediate, a common but moisture-sensitive reaction.

Regulatory and Safety Profiles: The phenylamino analog is listed as a precursor in illicit drug synthesis, underscoring the importance of regulatory scrutiny for structurally related compounds.

Research Findings and Data Tables

Table 1: Crystallographic Data for Selected Analogs

| Compound | Space Group | R Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate | P2₁/c | 0.043 | 17.2 |

Table 2: Hazard Classification (GHS) of Analogs

Critical Discussion

- Knowledge Gaps: Direct data on the target compound’s synthesis, crystallography, or biological activity are absent in the provided evidence. Structural analogs suggest plausible reactivity and applications but require experimental validation.

- Regulatory Implications : The inclusion of tert-butyl piperidine carboxylates in precursor lists necessitates caution in handling and distribution.

Biological Activity

tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article aims to summarize the available research findings regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1233958-28-5

- Molecular Formula : C15H23N3O4S

- Molecular Weight : 341.43 g/mol

Synthesis Methods

The synthesis of this compound involves several steps, often starting from piperidine derivatives. The general method includes:

- Formation of the piperidine ring.

- Introduction of the pyridine sulfonamide group.

- Protection and deprotection steps to yield the final product.

The efficiency of these synthesis routes has been noted for producing high yields with improved sustainability compared to traditional methods .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study focusing on pyridine derivatives, it was found that modifications at specific positions on the pyridine ring can enhance activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentrations (MICs) for several related compounds ranged from 0.5 to above 512 μg/mL, demonstrating their potential as effective antimycobacterial agents .

| Compound | MIC (μg/mL) against M. tuberculosis |

|---|---|

| Compound 9 | 2 |

| Compound 10 | 0.5 |

| Compound 14 | 4 |

These findings suggest that structural modifications can greatly influence biological activity, indicating a pathway for optimizing drug candidates based on this scaffold.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of bacterial enzyme systems.

- Disruption of cell wall synthesis.

- Interference with metabolic pathways critical for bacterial growth.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Tuberculostatic Activity : A comparative study highlighted that certain pyridine derivatives demonstrated potent tuberculostatic effects, with some compounds showing MIC values significantly lower than standard treatments, suggesting that similar modifications in tert-butyl derivatives could yield promising results against resistant strains .

- Structure-Activity Relationship (SAR) : Analysis of SAR in piperidinothiosemicarbazones indicated that substituents on the pyridine ring significantly affected their potency against M. tuberculosis. This underlines the importance of chemical structure in determining biological efficacy and supports further exploration into derivatives of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.